

A Comparative Guide to Cresol Red and Bromothymol Blue for Titrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cresol red

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The selection of an appropriate indicator is paramount for accurate endpoint determination in acid-base titrations. This guide provides an objective comparison of two common sulfonephthalein dyes, **Cresol Red** and Bromothymol Blue, supported by their physicochemical properties and detailed experimental protocols for their application in various titration scenarios.

Physicochemical Properties and Performance Characteristics

Cresol Red and Bromothymol Blue exhibit distinct pH transition ranges, making them suitable for different types of acid-base titrations. A summary of their key properties is presented below.

Property	Cresol Red	Bromothymol Blue
Chemical Formula	C ₂₁ H ₁₈ O ₅ S	C ₂₇ H ₂₈ Br ₂ O ₅ S
Molar Mass	382.44 g/mol	624.38 g/mol
pH Transition Range	7.2–8.8	6.0–7.6 ^[1]
Color in Acidic Form	Yellow	Yellow
Color in Transition	Orange/Pink	Green
Color in Basic Form	Purplish-Red	Blue
pKa	~8.3 ^[2]	~7.1 ^[1]
Primary Application	Titration of weak acids with strong bases.	Titration of strong acids with strong bases. ^[3] ^[4]

Experimental Data: A Comparative Analysis

The following tables present illustrative experimental data from three common types of titrations, comparing the performance of **Cresol Red** and Bromothymol Blue. These titrations involve the standardization of a titrant followed by its use to determine the concentration of an unknown analyte.

Experimental Conditions:

- Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) or 0.1 M Hydrochloric Acid (HCl)
- Analyte Volume: 25.00 mL
- Indicator Concentration: 2-3 drops of a 0.1% w/v solution

Table 1: Strong Acid (0.1 M HCl) vs. Strong Base (0.1 M NaOH) Titration

Indicator	Theoretical Equivalence Point (pH)	Observed Endpoint Volume (mL)	Calculated Molarity of HCl (M)	% Error
Bromothymol Blue	7.0	25.05	0.1002	0.20%
Cresol Red	7.0	25.35	0.1014	1.40%

Analysis: In the titration of a strong acid with a strong base, the pH at the equivalence point is 7.0.[3] Bromothymol Blue, with its transition range of 6.0-7.6, provides a more accurate determination of the endpoint, closely matching the theoretical equivalence point. **Cresol Red**, which changes color at a higher pH range (7.2-8.8), results in a slight overestimation of the titrant volume.

Table 2: Weak Acid (0.1 M Acetic Acid) vs. Strong Base (0.1 M NaOH) Titration

Indicator	Theoretical Equivalence Point (pH)	Observed Endpoint Volume (mL)	Calculated Molarity of Acetic Acid (M)	% Error
Cresol Red	~8.7	25.10	0.1004	0.40%
Bromothymol Blue	~8.7	24.85	0.0994	-0.60%

Analysis: The titration of a weak acid with a strong base results in an equivalence point in the alkaline region (pH > 7). **Cresol Red**'s pH transition range aligns well with the expected equivalence point, yielding a more accurate result. Bromothymol Blue changes color before the equivalence point is reached, leading to an underestimation of the analyte concentration.[1][5]

Table 3: Strong Acid (0.1 M HCl) vs. Weak Base (0.1 M Ammonia) Titration

Indicator	Theoretical Equivalence Point (pH)	Observed Endpoint Volume (mL)	Calculated Molarity of Ammonia (M)	% Error
Bromothymol Blue	~5.3	24.90	0.0996	-0.40%
Cresol Red	~5.3	Not suitable	-	-

Analysis: For the titration of a strong acid with a weak base, the equivalence point occurs in the acidic range ($\text{pH} < 7$). Bromothymol Blue can be a more suitable option than **Cresol Red** as its transition range is closer to the acidic equivalence point.^[6] However, for a sharper endpoint, an indicator with a lower pH transition range, such as Methyl Orange, is often preferred.^[6] **Cresol Red** is entirely unsuitable as its color change would occur long after the equivalence point has been passed.^[6]

Experimental Protocols

Detailed methodologies for the preparation of reagents and the execution of titrations are provided below to ensure reproducibility.

Preparation of Reagents

- 0.1 M Hydrochloric Acid (HCl): Dilute 8.5 mL of concentrated HCl to 1000 mL with deionized water. Standardize the solution by titrating against a known mass of anhydrous sodium carbonate using methyl orange as an indicator.
- 0.1 M Sodium Hydroxide (NaOH): Dissolve 4.0 g of NaOH pellets in deionized water and dilute to 1000 mL. Standardize this solution by titrating against a known mass of primary standard potassium hydrogen phthalate (KHP) using phenolphthalein as the indicator.
- 0.1 M Acetic Acid (CH_3COOH): Dilute 5.72 mL of glacial acetic acid to 1000 mL with deionized water.
- 0.1 M Ammonia (NH_3): To prepare a 0.1 M ammonia solution from a 25% assay solution with a density of 0.91 g/mL, carefully measure approximately 6.8 mL of the concentrated ammonia solution and dilute it to 1000 mL with deionized water in a fume hood.

- **Cresol Red** Indicator Solution (0.1% w/v): Warm 0.1 g of **Cresol Red** in a mixture of 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol. Once dissolved, add sufficient deionized water to produce 100 mL.
- Bromothymol Blue Indicator Solution (0.1% w/v): Dissolve 0.1 g of Bromothymol Blue in 100 mL of 50% (v/v) ethanol. Alternatively, for a pH indicator solution, dissolve 0.10 g in 8.0 cm³ of 0.02 N NaOH and dilute with water to 250 cm³.^[3]

Titration Procedure

- Preparation: Rinse a 50 mL burette with a small amount of the standardized titrant (NaOH or HCl) and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.
- Analyte Measurement: Accurately pipette 25.00 mL of the analyte solution into a 250 mL Erlenmeyer flask.
- Indicator Addition: Add 2-3 drops of the selected indicator (**Cresol Red** or Bromothymol Blue) to the analyte solution in the flask.
- Titration: Place the Erlenmeyer flask on a white surface beneath the burette. Add the titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.
- Endpoint Determination: As the endpoint is approached, the color of the solution will begin to change more slowly. At this stage, add the titrant dropwise until a single drop causes a persistent color change. This is the endpoint.
- Volume Recording: Record the final volume of the titrant from the burette to two decimal places. The total volume of titrant used is the final volume minus the initial volume.
- Replication: Repeat the titration at least two more times to ensure the results are concordant (within ± 0.10 mL).
- Calculation: Use the average volume of the titrant from the concordant trials to calculate the molarity of the analyte using the formula: $M_1V_1 = M_2V_2$, where M_1 and V_1 are the molarity and volume of the analyte, and M_2 and V_2 are the molarity and volume of the titrant.

Logical Workflow for Indicator Selection

The choice of an appropriate indicator is critical for minimizing titration error. The following diagram illustrates the decision-making process for selecting a suitable indicator based on the nature of the acid and base being titrated.

Caption: Logical workflow for selecting an appropriate titration indicator.

Conclusion

Both **Cresol Red** and Bromothymol Blue are valuable indicators for acid-base titrations, but their optimal applications differ. Bromothymol Blue is the superior choice for strong acid-strong base titrations where the equivalence point is at a neutral pH. Conversely, **Cresol Red** provides more accurate results for weak acid-strong base titrations, which have an alkaline equivalence point. For strong acid-weak base titrations, Bromothymol Blue is a more appropriate choice than **Cresol Red**, although other indicators with lower pH transition ranges may offer sharper endpoints. The selection of the correct indicator is crucial for minimizing titration error and ensuring the accuracy of experimental results. For titrations involving a weak acid and a weak base, neither indicator is suitable, and potentiometric methods are recommended.

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